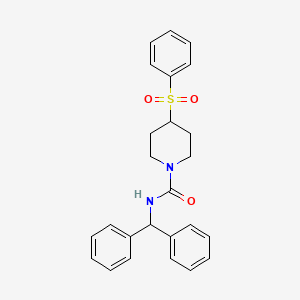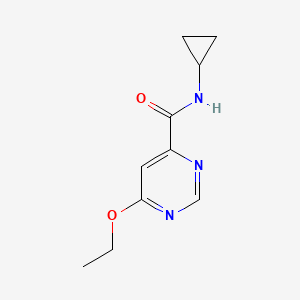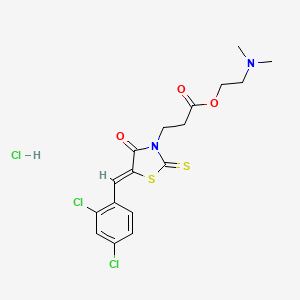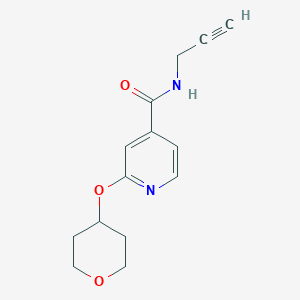
N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide derivatives have been explored for their potential in various biological activities. The interest in these compounds lies in their structural complexity and the ability to interact with different biological targets. This introduction synthesizes and analyzes their synthesis, molecular structure, chemical reactions, properties, and physical and chemical properties analysis.
Synthesis Analysis
The synthesis of this compound derivatives involves multiple steps, starting from substituted benzhydryl chlorides, which are treated with piperidine derivatives followed by N-sulfonation. This process is facilitated in the presence of dry methylene dichloride and triethylamine, resulting in a variety of derivatives characterized by techniques such as 1H-NMR, IR, and elemental analysis (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using X-ray crystallography, demonstrating that the piperazine ring adopts a chair conformation and the sulfonyl moiety is in a distorted tetrahedral configuration. This structural confirmation provides insight into the compounds' potential interaction with biological targets (Kumar et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their ability to undergo various chemical transformations, contributing to their versatility in medicinal chemistry applications. Their synthesis and structure-activity relationships have been extensively studied to optimize their biological activities and selectivity (Gentles et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in biological systems. These properties are determined through various spectroscopic and crystallographic techniques, aiding in the development of compounds with desirable pharmacokinetic profiles (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, play a significant role in the compound's biological activity and stability. Studies on these aspects have led to the identification of compounds with potent antimicrobial activities and other biological effects, highlighting the importance of chemical properties in drug design (Khalid et al., 2014).
科学的研究の応用
Anti-acetylcholinesterase Activity
N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Introduction of bulky moieties in the para position of benzamide significantly increases activity. A specific derivative was identified as a potent inhibitor of acetylcholinesterase, showing a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, positioning it as a candidate for advanced development as an antidementia agent (Sugimoto et al., 1990).
Pharmacological Properties as Serotonin 4 Receptor Agonists
Benzamide derivatives, including this compound, were synthesized and evaluated for their effect on gastrointestinal motility. These compounds, acting as selective serotonin 4 (5-HT4) receptor agonists, accelerated gastric emptying and increased the frequency of defecation, offering potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Antimicrobial Activity
A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring was found to influence the antibacterial activity, highlighting the potential of these derivatives in agricultural applications (Vinaya et al., 2009).
Antibacterial Study of N-substituted Derivatives
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for antibacterial activity. The study revealed that these compounds exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria, emphasizing their potential in the development of new antibacterial agents (Khalid et al., 2016).
Anticonvulsant Agents
Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides were synthesized and evaluated for their anticonvulsant properties. Compounds demonstrated significant inhibitory activity on seizure in the Maximal Electroshock Seizure (MES) test, with some showing a protective effect comparable to the standard drug phenytoin, suggesting their potential as anticonvulsant agents (Vinaya et al., 2010).
将来の方向性
While specific future directions for “N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide” are not available, piperidine derivatives are considered important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new piperidine compounds with different biological profiles is a potential future direction .
特性
IUPAC Name |
4-(benzenesulfonyl)-N-benzhydrylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(26-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21)27-18-16-23(17-19-27)31(29,30)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMZTAXBRYDTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)







![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)
![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)